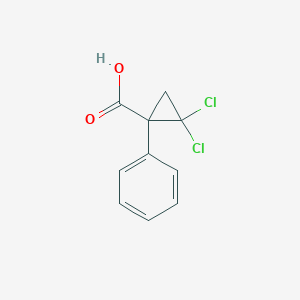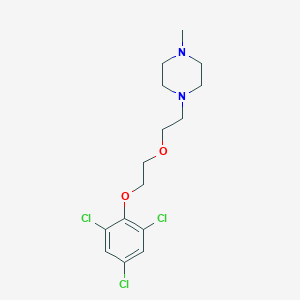
2,2-二氯-1-苯基环丙烷羧酸
描述
2,2-Dichloro-1-phenylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H8Cl2O2 . It has a molecular weight of 231.08 . The IUPAC name for this compound is 2,2-dichloro-1-phenylcyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid is 1S/C10H8Cl2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.科学研究应用
拟除虫菊酯类杀虫剂
该化合物是高效氯氰菊酯的官能团母体 ,属于拟除虫菊酯类杀虫剂 . 这意味着它可用于生产杀虫剂,特别是拟除虫菊酯家族的杀虫剂,这些杀虫剂广泛用于农业和公共卫生。
农用化学品
高效氯氰菊酯,衍生自2,2-二氯-1-苯基环丙烷羧酸,也具有农用化学品的用途 . 这表明该化合物可用于开发各种农用化学品,包括杀虫剂、除草剂和杀菌剂。
芳香醚
高效氯氰菊酯被归类为芳香醚 . 这意味着2,2-二氯-1-苯基环丙烷羧酸可用于合成芳香醚,芳香醚在化工行业具有多种应用,包括用作生产其他化学品的中间体。
环丙烷羧酸酯
高效氯氰菊酯也是环丙烷羧酸酯 . 这表明2,2-二氯-1-苯基环丙烷羧酸可用于生产其他环丙烷羧酸酯,这些酯在医药等各个领域都有应用。
腈
高效氯氰菊酯被归类为腈 . 这意味着2,2-二氯-1-苯基环丙烷羧酸可用于合成腈,腈在医药、合成橡胶和染料生产等各个行业都有应用。
有机氯化合物
2,2-二氯-1-苯基环丙烷羧酸是有机氯化合物 . 有机氯化合物具有广泛的应用,包括用于生产杀虫剂、医药和各种工业化学品。
生化分析
Biochemical Properties
2,2-Dichloro-1-phenylcyclopropanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For example, it has been observed to interact with cyclopropanecarboxylic acid, influencing its biochemical properties . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes can result in changes in gene expression, affecting cellular functions . The binding interactions often involve the formation of covalent or non-covalent bonds with the active sites of enzymes, leading to alterations in their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic processes. It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s efficacy.
Metabolic Pathways
2,2-Dichloro-1-phenylcyclopropanecarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding the metabolic pathways involved is essential for elucidating the compound’s effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential effects on cellular processes.
属性
IUPAC Name |
2,2-dichloro-1-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXKWZHLCOEWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B397010.png)
![1-{2-[2-(Mesityloxy)ethoxy]ethyl}piperazine](/img/structure/B397012.png)
![1-[6-(2-Methylphenoxy)hexyl]piperazine](/img/structure/B397013.png)
![N-allyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B397014.png)
![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)
![N-allyl-N-[2-(2,5-dichlorophenoxy)ethyl]amine](/img/structure/B397018.png)
![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]amine](/img/structure/B397020.png)
![N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]amine](/img/structure/B397022.png)
![N-allyl-N-[3-(4-iodophenoxy)propyl]amine](/img/structure/B397024.png)
![N-allyl-N-[3-(2,3,5-trimethylphenoxy)propyl]amine](/img/structure/B397027.png)
![N-allyl-N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine](/img/structure/B397028.png)
![N-allyl-N-[3-(2-chloro-6-methylphenoxy)propyl]amine](/img/structure/B397030.png)
![N-allyl-N-[4-(2-isopropylphenoxy)butyl]amine](/img/structure/B397031.png)